Kongensin A - 885315-96-8

Kongensin A

Catalog Number: EVT-272263
CAS Number: 885315-96-8
Molecular Formula: C22H30O5
Molecular Weight: 374.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kongensin A is a non-canonical HSP90 inhibitor that covalently binds to HSP90, thereby blocking RIP3-dependent necroptosis.

Necrosulfonamide

  • Compound Description: Necrosulfonamide is a potent and selective inhibitor of programmed necrosis, also known as necroptosis. It acts by targeting the mixed lineage kinase domain-like protein (MLKL), a key downstream effector protein in the necroptotic pathway. []
  • Relevance: While structurally dissimilar to Kongensin A, Necrosulfonamide's connection lies in its shared research context with Kongensin A. Both compounds are valuable tools for dissecting programmed cell death (PCD) pathways. Necrosulfonamide's role in elucidating necroptosis mechanisms parallels Kongensin A's contribution to understanding necroptosis inhibition through HSP90 interaction. [, ]

Bioymifi

  • Compound Description: Bioymifi is a small molecule agonist that specifically induces the oligomerization of death receptor 5 (DR5), a protein involved in the extrinsic apoptosis pathway. []
  • Relevance: Although structurally different from Kongensin A, Bioymifi's inclusion stems from its shared research focus on PCD with Kongensin A. Both compounds illustrate the diversity of chemical tools employed in studying different PCD mechanisms. While Kongensin A targets necroptosis, Bioymifi's action on DR5 highlights an alternative PCD pathway, showcasing the breadth of this research field. []

Ainsliadimer A

  • Compound Description: Ainsliadimer A is a natural product inhibitor of the NF-κB signaling pathway, known to play a role in inflammation and cell survival. It covalently binds to Cys46 of IKKβ, a key kinase in the NF-κB pathway, leading to its inhibition and subsequent apoptosis of cancer cells. []
  • Relevance: Similar to Kongensin A, Ainsliadimer A exemplifies the use of natural products as chemical probes for understanding PCD. While Kongensin A targets HSP90 to block necroptosis, Ainsliadimer A demonstrates a different mechanism, inhibiting the NF-κB pathway to trigger apoptosis. This highlights the diversity of pathways and targets involved in PCD regulation. []

Ainsliatrimers A and B

  • Compound Description: Ainsliatrimers A and B are natural products known to modulate PCD. Notably, Ainsliatrimer A has been identified as a PPARγ agonist. []
  • Relevance: The Ainsliatrimers, particularly Ainsliatrimer A, are relevant to Kongensin A due to their shared investigation using similar chemical biology approaches. The use of biomimetic synthesis and TQ-ligation for studying Ainsliatrimer A's interaction with PPARγ mirrors the methods employed for uncovering Kongensin A's mechanism involving HSP90. []

Gonchnatiolides A-C

  • Compound Description: Gonchnatiolides A-C are a group of natural products reported to possess PCD modulating activities. []
  • Relevance: These compounds are relevant to Kongensin A due to their shared classification as PCD modulators and their exploration within the same research context. Although their specific mechanisms might differ, the study of Gonchnatiolides alongside Kongensin A underscores the pursuit of diverse natural products as potential tools for understanding and manipulating PCD. []

Kongensins B-E

  • Compound Description: Kongensins B-E are ent-8,9-secokaurane diterpenes isolated alongside Kongensin A from Croton kongensis. They share a core kaurane diterpene structure but differ in their oxidation patterns and substituents. [, ]
  • Relevance: These compounds are structurally related to Kongensin A and found in the same natural source. While their specific biological activities might differ, their structural similarity suggests a potential for shared biosynthetic pathways and possible overlapping biological targets. Further research is needed to fully understand the structure-activity relationship within this group of diterpenes. [, ]
Source

Kongensin A is primarily sourced from Croton kongensis, a plant known for its medicinal properties. The extraction process involves isolating the compound from the plant's tissues, which contain various bioactive compounds .

Classification

Kongensin A is classified as a diterpene, a type of terpenoid that consists of four isoprene units. Its classification as a non-canonical HSP90 inhibitor distinguishes it from other HSP90 inhibitors that may target different binding sites or mechanisms .

Synthesis Analysis

The synthesis of Kongensin A has been explored through both natural extraction and synthetic methodologies.

Methods

  1. Natural Extraction: The primary method involves solvent extraction techniques from the dried leaves or stems of Croton kongensis. This includes:
    • Ethanol or Methanol Extraction: Utilizing polar solvents to dissolve the compound, followed by filtration and evaporation to obtain crude extracts.
    • Chromatographic Techniques: Further purification using column chromatography to isolate Kongensin A from other phytochemicals.
  2. Synthetic Approaches: Various synthetic routes have been proposed, often involving:
    • Total Synthesis: Employing multi-step organic synthesis techniques to construct the molecular framework of Kongensin A.
    • Modification of Natural Derivatives: Chemical modification of related natural products to enhance yield and biological activity.

Technical Details

The synthetic methods often involve reactions such as cyclization, oxidation, and functional group transformations to achieve the desired structure and purity levels.

Molecular Structure Analysis

Kongensin A possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

Structure

  • Molecular Formula: C20H28O3
  • Molecular Weight: 316.44 g/mol
  • Structural Features: The structure includes multiple rings typical of diterpenes and specific functional groups that facilitate interaction with HSP90.

Data

The detailed molecular structure can be represented using chemical drawing software or databases that provide 3D visualization capabilities. The compound's stereochemistry is crucial for its function as an HSP90 inhibitor.

Chemical Reactions Analysis

Kongensin A undergoes various chemical reactions that are essential for its biological activity.

Reactions

  1. Covalent Binding to HSP90: Kongensin A covalently binds to cysteine 420 in the middle domain of HSP90, disrupting its interaction with cochaperone proteins like CDC37.
  2. Induction of Apoptosis: The inhibition of HSP90 leads to destabilization of client proteins involved in cell survival pathways, promoting apoptosis in cancer cells .

Technical Details

The mechanism involves nucleophilic attack by the thiol group of cysteine on the electrophilic center of Kongensin A, leading to a stable adduct formation.

Mechanism of Action

The mechanism by which Kongensin A exerts its effects primarily revolves around its interaction with HSP90.

Process

  1. Inhibition of HSP90 Function: By binding covalently to HSP90, Kongensin A inhibits its chaperone activity, leading to the degradation of client oncoproteins.
  2. Promotion of Cell Death: The disruption in protein homeostasis triggers apoptotic pathways, particularly in cancerous cells that rely heavily on HSP90 for survival.

Data

Experimental data show that Kongensin A effectively reduces cell viability in various cancer cell lines through these mechanisms .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Kongensin A is essential for its application in research and therapeutics.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with thiols due to the presence of electrophilic centers in its structure.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Applications

Kongensin A has significant scientific uses, particularly in pharmacology and medicinal chemistry.

  • Cancer Therapy: As an HSP90 inhibitor, it shows promise in treating various cancers by inducing apoptosis and inhibiting necroptosis.
  • Inflammation Research: Its ability to modulate necroptosis pathways positions it as a candidate for studies related to inflammatory diseases.
  • Drug Development: Further exploration into synthetic analogs may lead to more potent derivatives with improved efficacy and selectivity against cancer targets .

Properties

CAS Number

885315-96-8

Product Name

Kongensin A

IUPAC Name

[(2R,4R,8R,9S,13R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate

Molecular Formula

C22H30O5

Molecular Weight

374.47

InChI

InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14-,16-,17-,19-,22-/m1/s1

InChI Key

NUUWPMNNBHROPI-ASAQZKIWSA-N

SMILES

CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C

Solubility

Soluble in DMSO

Synonyms

Kongensin A; Kongensin-A; KA;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.